molecular formula C19H23BrN4O3 B8473958 tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B8473958
M. Wt: 435.3 g/mol
InChI Key: CHYDGRDVOBEVFF-UHFFFAOYSA-N
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Description

tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrazinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazinone ring.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of catalysts to improve reaction rates and selectivity.

    Purification Techniques: Advanced methods such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions can be performed on the pyrazinone ring or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or organolithium compounds.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Research: Investigated for its potential anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site.

    Modulate Pathways: Affect signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine substituent.

    tert-Butyl 6-(6-chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C19H23BrN4O3

Molecular Weight

435.3 g/mol

IUPAC Name

tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-12-9-14(6-5-13(12)10-24)21-16-17(25)23(4)11-15(20)22-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22)

InChI Key

CHYDGRDVOBEVFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC(=CN(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (3 g, 12 mmol), 3,5-dibromo-1-methylpyrazin-2(1H)-one (2.68 g, 10 mmol), and triethylamine (1.5 g, 15 mmol) in IPA (50 mL) was heated at 70° C. for 15 h. The mixture was cooled to room temperature. The resulting yellow solids were collected by filtration and dried in vacuum to afford 120a as a yellow solid (2.83 g, 65%).MS: [M+H]+ 435.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
65%

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